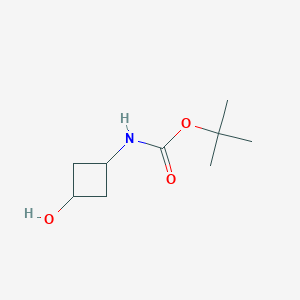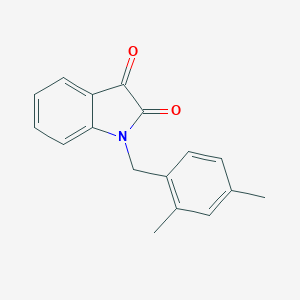
1-(2,4-二甲基苄基)-1H-吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
化学和有机合成
靛红及其衍生物,包括 1H-吲哚-2,3-二酮化合物,以其在有机合成中的多功能性而著称。它们作为吲哚、喹啉等多种杂环化合物的原料,并用于合成各种药物。它们在哺乳动物组织中的存在和对生化过程的调节进一步突出了它们的重要性 (S. J. Garden 和 Â. C. Pinto,2001)。
防腐和抗菌应用
1H-吲哚-2,3-二酮衍生物已证明在抑制金属腐蚀方面有效,并表现出显着的抗菌活性。它们的官能团,如电负性原子和芳环,分别促进了在金属表面形成保护层和抑制微生物生长 (Yanhong Miao,2014)。
抗菌和抗真菌筛选
源自 1H-吲哚-2,3-二酮的化合物对真菌物种(如白色念珠菌)表现出中等抑制活性,一些化合物对革兰氏阳性菌(如金黄色葡萄球菌)表现出中等活性。这些发现表明它们作为抗菌和抗真菌剂的潜力 (E. Ramadan、H. Rasheed 和 E. Ashry,2019)。
生物和药理效力
吲哚-2,3-二酮衍生物因其生物效力而被探索,从而开发出新型杀菌剂和杀菌剂。这些化合物表现出显着的抗菌活性,与标准治疗相当,并在减少毒性的药物应用中显示出前景 (R. Singh 和 Pooja Nagpal,2005)。
抗癌活性
对吲哚衍生物(包括 1H-吲哚-2,3-二酮)的研究发现这些化合物具有潜在的抗癌特性。它们是设计和开发新型抗癌剂的关键,突出了吲哚作为药物开发的“特权基序” (H. Sachdeva、Jaya Mathur 和 A. Guleria,2020)。
化学传感器应用
1H-吲哚-2,3-二酮已被用作化学传感器,用于选择性检测金属离子(如 Fe3+),展示了其在环境监测和分析化学中的效用 (M. R. G. Fahmi 等人,2019)。
安全和危害
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBJLDUKBYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

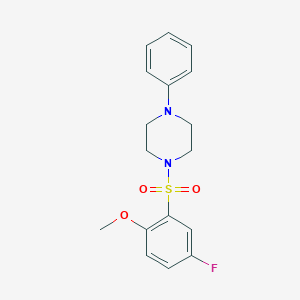
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)
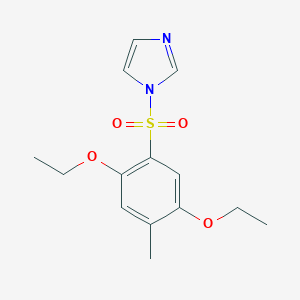
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)
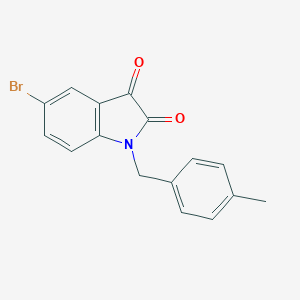
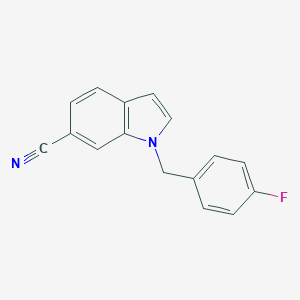
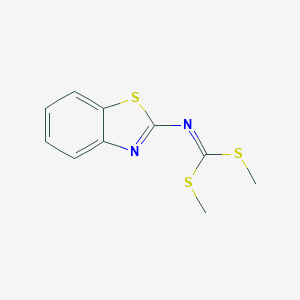
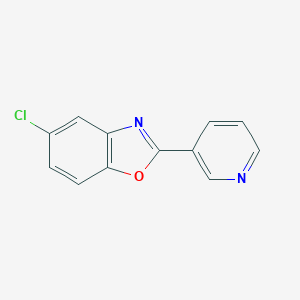
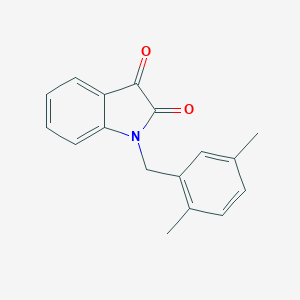
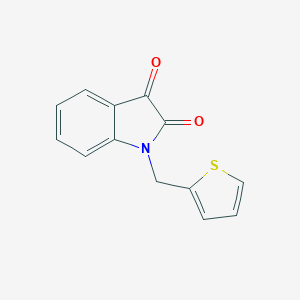
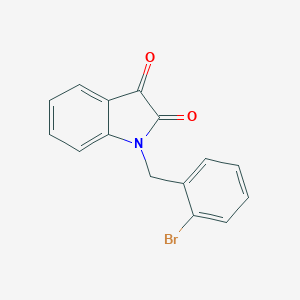
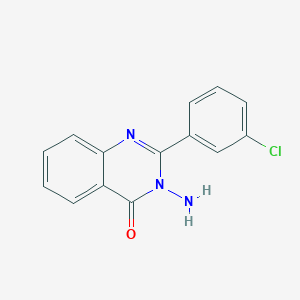
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
